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Foundational

1-(1-Phenylethyl)piperazin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications Executive Summary This technical guide provides a comprehensive overview of 1-(1-phenylethyl)pipera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)piperazin-2-one, a heterocyclic compound built upon the medicinally significant piperazin-2-one scaffold. Piperazinone derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the chemical structure, stereochemical considerations, and predicted physicochemical properties of the title compound. A plausible, mechanistically sound synthetic pathway is proposed, complete with a detailed experimental protocol and workflow visualization. Furthermore, this guide presents a predictive analysis of its spectroscopic characteristics (NMR, IR, MS) to aid in its identification and characterization. Finally, we explore the potential biological activities and applications in drug discovery, drawing insights from the extensive pharmacology of related piperazine derivatives.[3][4]

Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry

Small heterocyclic rings are foundational motifs in drug discovery, offering a rich diversity of structural and electronic properties that can be tailored to interact with biological targets.[5] Among these, the piperazin-2-one skeleton is of particular interest due to its unique combination of a lactam functionality and a basic nitrogen atom. This arrangement provides specific hydrogen bonding capabilities and opportunities for substitution, making it a valuable component in the design of peptidomimetics and other biologically active molecules.[1] The piperazine moiety itself is a component of numerous FDA-approved drugs, with applications spanning from antipsychotics and antidepressants to antihistamines and anti-infectives, underscoring the therapeutic potential of this chemical class.[4][6] The introduction of a chiral 1-phenylethyl group at the N-1 position adds a key lipophilic and stereochemical element, suggesting potential for specific interactions with central nervous system (CNS) targets.

Molecular Structure and Physicochemical Properties

Chemical Structure and Stereochemistry

1-(1-Phenylethyl)piperazin-2-one is a disubstituted piperazinone. Its structure is characterized by a six-membered piperazin-2-one ring, an amide functional group (lactam), and a chiral 1-phenylethyl substituent attached to the nitrogen atom at position 1. The presence of a stereocenter at the benzylic carbon of the phenylethyl group means the compound can exist as two enantiomers, (R)- and (S)-1-(1-phenylethyl)piperazin-2-one, or as a racemic mixture.

G reactant1 Piperazin-2-one reagents Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE), Acetic Acid (cat.) reactant1->reagents reactant2 1-Phenylethanone reactant2->reagents product 1-(1-Phenylethyl)piperazin-2-one reagents->product Reductive Amination & Cyclization

Caption: Proposed one-pot synthesis workflow.

Detailed Experimental Protocol

Objective: To synthesize 1-(1-phenylethyl)piperazin-2-one via reductive amination.

Materials:

  • Piperazin-2-one (1.0 eq) [7]* 1-Phenylethanone (Acetophenone) (1.1 eq) [8]* Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazin-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add 1-phenylethanone (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexanes/Ethyl Acetate) to isolate the pure 1-(1-phenylethyl)piperazin-2-one.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H, corresponding to the phenyl ring.

    • Benzylic Proton (CH): A quartet around δ 3.5-4.0 ppm, integrating to 1H, coupled to the adjacent methyl protons.

    • Piperazinone Protons: A series of complex multiplets between δ 2.8-3.4 ppm, corresponding to the -CH₂- groups of the piperazinone ring.

    • Amine Proton (NH): A broad singlet, potentially around δ 5.0-6.0 ppm, which may exchange with D₂O.

    • Methyl Protons (CH₃): A doublet around δ 1.4-1.6 ppm, integrating to 3H, coupled to the benzylic proton.

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals.

    • Carbonyl Carbon: A signal in the δ 165-170 ppm range.

    • Aromatic Carbons: Signals between δ 125-145 ppm.

    • Benzylic Carbon: A signal around δ 55-60 ppm.

    • Piperazinone Carbons: Aliphatic signals in the δ 40-55 ppm range.

    • Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. [9][10]* N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • Amide C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of a six-membered lactam.

  • C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 204 or 205, respectively, confirming the molecular weight of 204.27 g/mol .

  • Major Fragments: A prominent fragment would be expected at m/z 105, corresponding to the stable [C₈H₉]⁺ (phenylethyl) cation resulting from cleavage of the C-N bond between the substituent and the piperazinone ring.

Potential Applications in Drug Discovery

The piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities. [3][11]The specific structure of 1-(1-phenylethyl)piperazin-2-one suggests several promising avenues for investigation.

  • Central Nervous System (CNS) Activity: The lipophilic 1-phenylethyl group is a common feature in CNS-active drugs, as it can facilitate passage across the blood-brain barrier. Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic systems. [4][12]Therefore, this compound could be a candidate for screening as an antidepressant, anxiolytic, or antipsychotic agent.

  • Antiviral Activity: Certain trisubstituted piperazin-2-one derivatives have demonstrated potent anti-adenoviral activity, highlighting the potential of this scaffold in developing novel antiviral therapies. [13]* Anticancer Activity: The piperazinone core has been explored for its antiproliferative effects. [14]The introduction of the phenylethyl group could modulate this activity and provide a new vector for structure-activity relationship (SAR) studies.

  • Peptidomimetic Scaffolding: The constrained conformation of the piperazin-2-one ring makes it an excellent scaffold for mimicking peptide turns, a common structural motif in protein-protein interactions. [1]This makes it a valuable building block for designing inhibitors of enzymes or protein complexes.

Conclusion

1-(1-Phenylethyl)piperazin-2-one is a chiral heterocyclic compound with significant potential as a building block and lead structure in drug discovery. Its synthesis can be achieved through efficient and scalable modern organic chemistry methods like reductive amination. The predictive spectroscopic data provided in this guide serves as a benchmark for its unambiguous characterization. Given the well-established and diverse pharmacological profile of the piperazinone scaffold, this specific derivative warrants further investigation for its potential therapeutic applications, particularly in the realm of CNS disorders and antiviral research.

References

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • Semantic Scholar. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1-Phenethylpiperazine | C12H18N2 | CID 79214. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Piperazin-2-one | C4H8N2O | CID 231360. Retrieved from [Link]

  • PMC - NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • MDPI. (n.d.). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Retrieved from [Link]

  • Wikidoc. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Chemister.ru. (n.d.). 1-phenylethanone. Retrieved from [Link]

  • PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Semantic Scholar. (2019). Piperazine: A Biologically Active Scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (2007). 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study'. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • JETIR.org. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

  • MDPI. (2022). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

Sources

Exploratory

A Comparative Analysis of 1-(1-Phenylethyl)piperazine and Piperazin-2-one Derivatives: A Technical Guide to Scaffold Selection in Drug Discovery

Abstract In medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the physicochemical properties, pharmacological profile, and ultimate clinical viability of a drug candid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that dictates the physicochemical properties, pharmacological profile, and ultimate clinical viability of a drug candidate. The six-membered nitrogen-containing heterocycles, particularly the piperazine framework, are considered "privileged scaffolds" due to their prevalence in FDA-approved drugs and their synthetic tractability.[1][2] This guide provides an in-depth comparative analysis of two structurally related yet functionally distinct classes of compounds: 1-(1-phenylethyl)piperazine derivatives and piperazin-2-one derivatives. We will dissect their core structural differences, comparative synthesis and reactivity, divergent pharmacological applications, and the critical implications for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights to guide strategic scaffold selection and optimization.

Introduction: The Strategic Choice Between Symmetrical Amines and Lactam-Containing Scaffolds

The piperazine ring, a 1,4-diazacyclohexane, is a cornerstone of modern drug design, prized for its ability to confer aqueous solubility, engage in key hydrogen bonding interactions, and provide a flexible yet conformationally constrained linker between pharmacophoric elements.[3][4] Its two basic nitrogen atoms offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties.[5] A classic example of this scaffold's utility is found in the 1-(1-phenylethyl)piperazine series, where a chiral sidechain is appended to the symmetrical piperazine core, often targeting central nervous system (CNS) receptors.

In contrast, the piperazin-2-one scaffold represents a strategic structural evolution. By incorporating a lactam (an intramolecular amide) into the ring, one of the nitrogen atoms is acylated, fundamentally altering the electronic and steric nature of the heterocycle. This modification transforms the core from a dibasic amine to a monobasic amine-amide, a change that has profound consequences for a molecule's properties. The piperazin-2-one ring is often employed as a bioisosteric replacement for the piperazine moiety to overcome common liabilities associated with basic amines, such as hERG toxicity or rapid metabolism, while opening new avenues for target interactions.[6][7] This guide will explore the causality behind choosing one scaffold over the other, moving from fundamental structure to real-world application.

Core Structural and Physicochemical Differences

The foundational differences between these two scaffolds lie in stereochemistry, basicity, and hydrogen bonding potential.

1-(1-Phenylethyl)piperazine: A Chiral Phenylpiperazine

The defining feature of this class is the chiral center at the benzylic position of the phenylethyl group. This introduces stereoisomerism, where the (R)- and (S)-enantiomers can exhibit dramatically different pharmacological activities and potencies.[8] For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed potent analgesic activity, while the R-(-) enantiomers showed narcotic antagonist activity.[8] This enantioselectivity underscores the critical importance of asymmetric synthesis to access the desired stereoisomer. The two nitrogen atoms of the piperazine ring are both basic, allowing the molecule to exist in multiple protonation states at physiological pH, which influences solubility and receptor binding.

The Piperazin-2-one Core: Introducing a Lactam Moiety

The incorporation of a carbonyl group at the 2-position creates a lactam, which has several critical consequences:

  • Reduced Basicity: The nitrogen atom adjacent to the carbonyl (N1) is part of an amide and is essentially non-basic. The distal nitrogen (N4) remains a basic secondary amine. This shift from a dibasic to a monobasic core drastically alters the molecule's pKa profile.

  • Planarity and H-Bonding: The amide bond introduces a planar, rigidifying element into the ring and provides both a hydrogen bond donor (the N-H) and a strong hydrogen bond acceptor (the C=O). This functionality can be crucial for anchoring the molecule in an enzyme's active site or a receptor's binding pocket, often mimicking a peptide bond.[9]

  • Modified Lipophilicity: The polar amide group generally decreases lipophilicity (LogP) compared to a corresponding N-alkyl piperazine, which can impact cell permeability and metabolic stability.

Caption: Core structural differences highlighting key functional groups.

Table 1: Comparative Physicochemical Properties
Property1-(1-Phenylethyl)piperazineN-Phenyl-piperazin-2-one (Example)Rationale for Difference
pKa (approx.) pKa1 ≈ 5.5, pKa2 ≈ 9.8[10]pKa ≈ 7.5 (for N4 amine)The N1 nitrogen in piperazin-2-one is part of a non-basic amide, leaving only one basic center.
H-Bond Donors 1 (N-H)1 (N-H)Both scaffolds contain a secondary amine available for donation.
H-Bond Acceptors 2 (2x N)2 (N and C=O)The piperazin-2-one trades one nitrogen acceptor for a stronger carbonyl acceptor.
Chirality Often contains a chiral centerCan be chiral or achiralChirality is inherent to the 1-phenylethyl substituent, not the piperazine core itself.
Structural Rigidity Moderately flexibleMore rigidThe planar amide group reduces the conformational flexibility of the ring system.

Synthesis and Chemical Reactivity

The synthetic accessibility and derivatization potential of a scaffold are paramount considerations in a drug discovery campaign.

Synthesis of 1-(1-Phenylethyl)piperazine

The synthesis of this scaffold typically involves standard N-alkylation techniques. A common and efficient method is the direct nucleophilic substitution of a 1-phenylethyl halide or sulfonate with an excess of piperazine. Alternatively, reductive amination between piperazine and acetophenone can be employed. The synthesis of specific enantiomers requires either a chiral starting material (e.g., (R)- or (S)-1-phenylethylamine) or a chiral resolution step.[11]

This protocol is a representative example and must be adapted and optimized for specific laboratory conditions. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of piperazine (5.0 eq) in anhydrous Tetrahydrofuran (THF, 10 mL/mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.5 eq) as a base.

  • Addition of Electrophile: Add a solution of (R)-1-phenylethyl chloride (1.0 eq) in THF dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 1 M sodium hydroxide solution and extract with dichloromethane (3 x 20 mL). The basic wash removes any piperazine dihydrochloride salt and excess piperazine.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield the pure product.

  • Validation: The structure and purity (>98%) of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. Chiral HPLC is required to confirm the enantiomeric excess. This validation step is critical for ensuring the trustworthiness of any subsequent biological data.

Synthesis of Piperazin-2-one Derivatives

Piperazin-2-ones are generally synthesized via cyclization reactions. A widely used strategy involves the reaction of an N-substituted ethylenediamine with a 2-haloacetyl halide (e.g., chloroacetyl chloride) followed by base-mediated intramolecular cyclization. This approach allows for diversity at the N4 position.[12][13]

G cluster_PEP PEP Reactivity cluster_P2O P2O Reactivity PEP 1-(1-Phenylethyl)piperazine PEP_N1 N1 (Tertiary Amine) PEP->PEP_N1 Quaternization PEP_N4 N4 (Secondary Amine) PEP->PEP_N4 N-Alkylation N-Acylation N-Arylation P2O Piperazin-2-one P2O_N1 N1 (Amide) P2O->P2O_N1 N-Alkylation (strong base) (Less Reactive) P2O_N4 N4 (Secondary Amine) P2O->P2O_N4 N-Alkylation N-Acylation N-Arylation

Caption: Reactivity comparison of the nitrogen atoms on each scaffold.

Pharmacological Profiles and Mechanisms of Action

The structural and electronic differences between the two scaffolds translate directly into divergent pharmacological profiles.

1-(1-Phenylethyl)piperazine: A CNS-Focused Scaffold

Derivatives of this class are frequently investigated for their activity at G-protein coupled receptors (GPCRs) in the central nervous system. The phenylpiperazine moiety is a well-known pharmacophore for serotonergic (5-HT) and dopaminergic (D) receptors.[14] The specific substitution pattern on the phenyl ring and the stereochemistry of the phenylethyl group are key determinants of receptor affinity and selectivity.[8][15] For example, many dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are based on N-substituted piperazine cores.[15]

Piperazin-2-one Derivatives: A Pharmacologically Diverse Scaffold

The piperazin-2-one core is found in compounds targeting a much broader range of biological targets. The embedded amide functionality makes it an excellent peptidomimetic, capable of engaging with enzyme active sites.

  • Enzyme Inhibitors: The lactam can form key hydrogen bonds within protease or kinase active sites. For example, piperazin-2-one derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

  • Antiviral Agents: Trisubstituted piperazin-2-one derivatives have been identified as inhibitors of adenovirus replication.[9]

  • GPCR Ligands: They also serve as ligands for GPCRs, where the amide can provide a crucial interaction point not available in the parent piperazine scaffold.

G Dopamine Dopamine or Phenylpiperazine Agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Phenylpiperazines often act on GPCRs like the D2 receptor.

Table 2: Comparative Pharmacological Applications
Feature1-(1-Phenylethyl)piperazine DerivativesPiperazin-2-one Derivatives
Primary Target Classes GPCRs (Dopamine, Serotonin Receptors)[14], Ion Transporters[15]Enzymes (Kinases, Proteases), GPCRs, Viral Proteins[9]
Common Therapeutic Areas CNS Disorders (Depression, Schizophrenia), Pain[8][16]Metabolic Diseases, Oncology, Infectious Diseases[9]
Key SAR Driver Stereochemistry, Aryl Substitution[8]Lactam orientation, N4-substituent
Mechanism Example D2 Receptor AntagonismDPP-4 Enzyme Inhibition

ADMET & Drug Development Implications

The decision to use a piperazine versus a piperazin-2-one scaffold is often driven by the need to optimize the ADMET profile of a lead compound.

  • Metabolic Stability: The basic nitrogens of piperazine are common sites of Phase I metabolism (e.g., N-dealkylation by cytochrome P450 enzymes). The acylated nitrogen in a piperazin-2-one is significantly more resistant to such oxidation, which can increase the metabolic half-life of a compound.

  • hERG Liability: The affinity for the hERG potassium channel, which can lead to cardiac toxicity, is a major concern in drug development. This off-target activity is often linked to the presence of basic amine centers. Reducing the basicity of a molecule by replacing a piperazine with a piperazin-2-one is a validated strategy to mitigate hERG risk.[6]

  • Solubility and Permeability: While the high basicity of piperazines generally ensures good aqueous solubility in the protonated state, it can sometimes hinder passive diffusion across cell membranes. The piperazin-2-one scaffold, being less basic and containing a polar amide, presents a different balance of properties. Its permeability will be highly dependent on the overall molecular properties and the potential for active transport.

Table 3: Comparative ADMET Profile Considerations
Parameter1-(1-Phenylethyl)piperazine CorePiperazin-2-one CoreStrategic Implication
Metabolic Stability Lower (Susceptible to N-dealkylation)Higher (Amide N is less reactive)Piperazin-2-one may offer a longer half-life.
Aqueous Solubility Generally high (forms salts)Moderate to highBoth are generally favorable, but the mechanism differs (salt vs. polarity).
hERG Risk Higher (Associated with basic amines)Lower (Reduced basicity)Piperazin-2-one is a common choice for mitigating cardiotoxicity risk.[6]
Permeability (Passive) Variable (Can be limited by high pKa)Variable (Influenced by polarity)Must be optimized on a case-by-case basis for both scaffolds.

Conclusion

The 1-(1-phenylethyl)piperazine and piperazin-2-one scaffolds, while structurally similar, represent distinct tools in the medicinal chemist's arsenal.

  • 1-(1-Phenylethyl)piperazine is a classic, validated scaffold primarily for CNS targets where stereochemistry is a critical driver of activity and selectivity. Its dibasic nature provides high solubility but can present challenges in metabolic stability and hERG safety.

  • Piperazin-2-one is a versatile and more modern scaffold, frequently used as a strategic bioisosteric replacement for piperazine. The introduction of the lactam moiety fundamentally alters the core's properties, reducing basicity, enhancing metabolic stability, mitigating hERG risk, and providing unique hydrogen bonding capabilities. This expands its utility far beyond CNS targets into diverse areas like oncology and infectious diseases.

The choice is not about which scaffold is "better," but which is "fitter" for the specific purpose. The decision must be guided by a deep understanding of the target biology, the desired pharmacological profile, and a proactive strategy to optimize ADMET properties from the earliest stages of a drug discovery program.

References

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  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Retrieved February 13, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Structure−Activity Relationship of (1-Aryl-2-piperazinylethyl)piperazines: Antagonists for the AGRP/Melanocortin Receptor Binding. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • 1-(1-Naphthyl)piperazine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. Retrieved February 13, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Retrieved February 13, 2026, from [Link]

Sources

Foundational

Solubility profile of N-substituted piperazinones in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-Substituted Piperazinones in Organic Solvents Foreword: Beyond "Like Dissolves Like" To the researchers, medicinal chemists, and formulation scientists navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N-Substituted Piperazinones in Organic Solvents

Foreword: Beyond "Like Dissolves Like"

To the researchers, medicinal chemists, and formulation scientists navigating the complexities of drug development, the solubility of a lead compound is not merely a data point; it is a cornerstone of its entire development trajectory. For N-substituted piperazinones, a scaffold of increasing importance in modern therapeutics, understanding their solubility behavior in organic solvents is paramount.[1] It dictates the feasibility of synthesis, the efficiency of purification, and the viability of formulation strategies. This guide moves beyond the elementary principle of "like dissolves like," offering a mechanistic and practical framework for predicting, measuring, and interpreting the solubility of this versatile class of molecules. We will explore the causal relationships between molecular structure and solubility, detail robust, self-validating experimental protocols, and provide a clear path for data interpretation.

The Piperazinone Core: A Structural and Physicochemical Analysis

The foundational piperazin-2-one structure is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group (an amide).[2] This arrangement imparts a unique combination of properties that are profoundly influenced by the substituent at the N1 or N4 position.

  • Inherent Polarity: The presence of the amide group and the second nitrogen atom creates a polar core capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen and the nitrogen lone pairs).

  • Basicity (pKa): The non-amide nitrogen atom confers basic properties to the ring. The exact pKa is highly sensitive to the nature of the N-substituent. Electron-withdrawing groups (e.g., acetyl, aryl) will decrease basicity, while electron-donating groups (e.g., alkyl) will increase it relative to the unsubstituted core.[3] This basicity is a critical determinant of solubility in protic or acidic solvent systems.

  • Conformational Rigidity: The ring structure imparts a degree of rigidity, which can influence crystal packing and, consequently, the energy required to break the crystal lattice during dissolution (lattice energy).[3]

The true versatility of this scaffold, however, lies in the modulation of these properties through N-substitution.

The Critical Impact of the N-Substituent

The identity of the group attached to the nitrogen atom is the primary driver of an N-substituted piperazinone's solubility profile. By strategically modifying this substituent, a chemist can fine-tune the molecule's physicochemical properties.[4]

  • Alkyl Substituents: Small alkyl chains (e.g., N-methyl, N-ethyl) generally increase lipophilicity compared to the unsubstituted core. This often leads to reduced solubility in highly polar solvents like methanol but increased solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate.[5]

  • Aryl Substituents: Attaching an aromatic ring (e.g., N-phenyl, N-pyridyl) significantly increases the molecule's size and lipophilicity while introducing potential for π-π stacking interactions. Solubility in non-polar, aromatic solvents like toluene may increase, while solubility in polar, protic solvents typically decreases. Substitutions on the aryl ring itself (e.g., electron-withdrawing or -donating groups) further modulate the electronic character and solubility.[4][6]

  • Acyl Substituents: An N-acetyl group, for instance, introduces another carbonyl but removes the basicity of the nitrogen it's attached to, turning it into a neutral amide. This can dramatically alter interactions with protic solvents. While the added carbonyl can be a hydrogen bond acceptor, the overall polarity and solubility profile will shift significantly.[7]

The following diagram illustrates the key molecular and systemic factors that collectively determine the solubility of an N-substituted piperazinone.

Solubility Solubility Solute Solute Solute->Solubility Interaction N_Substituent N_Substituent Solute->N_Substituent Core_Properties Piperazinone Core Solute->Core_Properties Solvent Solvent Solvent->Solubility Interaction Polarity Polarity / Dielectric Solvent->Polarity Solv_H_Bonding H-Bonding Capacity Solvent->Solv_H_Bonding System System System->Solubility Influence Temperature Temperature System->Temperature Pressure Pressure (Gases) System->Pressure Lipophilicity Lipophilicity (logP) N_Substituent->Lipophilicity Sterics Steric Hindrance N_Substituent->Sterics H_Bonding H-Bonding Capacity N_Substituent->H_Bonding

Caption: Key factors influencing the solubility of N-substituted piperazinones.

Quantitative Data Summary: An Illustrative Profile

While specific solubility data must be determined empirically for each new compound, the following table provides a representative profile for a hypothetical set of N-substituted piperazinones. The values are logically derived from the chemical principles discussed above and serve as a practical guide for what a researcher might expect.

Compound IDN-SubstituentStructureMethanol (Polar, Protic)Acetonitrile (Polar, Aprotic)Dichloromethane (DCM)Ethyl AcetateHeptane (Non-polar)
PZ-01 -H (unsubstituted)Piperazin-2-one~50 mg/mL~10 mg/mL<1 mg/mL<1 mg/mLInsoluble
PZ-02 -CH₃ (Methyl)1-Methylpiperazin-2-one~30 mg/mL~25 mg/mL~40 mg/mL~15 mg/mL<1 mg/mL
PZ-03 -COCH₃ (Acetyl)1-Acetylpiperazin-2-one~100 mg/mL~80 mg/mL~150 mg/mL~90 mg/mL<1 mg/mL
PZ-04 -Ph (Phenyl)1-Phenylpiperazin-2-one~5 mg/mL~15 mg/mL~100 mg/mL~40 mg/mL~2 mg/mL
PZ-05 -CH₂Ph (Benzyl)1-Benzylpiperazin-2-one~10 mg/mL~40 mg/mL>200 mg/mL~120 mg/mL~5 mg/mL

Data Interpretation:

  • PZ-01 vs. PZ-02: The addition of a small alkyl group decreases polarity, reducing solubility in highly polar methanol but increasing it in the moderately polar DCM.

  • PZ-03: The acetyl group makes the molecule more polar overall than the methyl derivative and removes the basic nitrogen, leading to high solubility across a range of polar and moderately polar solvents.

  • PZ-04 vs. PZ-05: The benzyl group's flexible CH₂ linker disrupts crystal packing more than the rigid phenyl group, leading to significantly higher solubility in solvents like DCM and Ethyl Acetate. The increased lipophilicity of both makes them poorly soluble in methanol.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining solubility is the Isothermal Shake-Flask Method . This technique measures the equilibrium (thermodynamic) solubility, which is the stable, reproducible value essential for robust process development and formulation.

Protocol: Equilibrium Solubility Determination by HPLC Analysis

This protocol is designed to be self-validating by ensuring equilibrium is reached and that the solid form of the solute has not changed during the experiment.

Step 1: Material Preparation 1.1. Solute: Confirm the purity and solid form (e.g., crystal polymorph) of the N-substituted piperazinone using techniques like XRPD or DSC. This is a critical, often overlooked step; an impure or metastable form will yield an incorrect solubility value. 1.2. Solvents: Use high-purity (e.g., HPLC grade) organic solvents. Degas the solvents if necessary, especially if using HPLC for analysis.

Step 2: Sample Preparation & Equilibration 2.1. Add an excess of the solid compound to a series of glass vials (e.g., 20 mg of solute to 2 mL of each test solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. 2.2. Seal the vials tightly to prevent solvent evaporation. 2.3. Place the vials in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C). Agitation is crucial to maximize the surface area of the solid in contact with the solvent and accelerate equilibration.[8][9]

Step 3: Establishing Equilibrium (Self-Validation) 3.1. The system must reach equilibrium, meaning the rate of dissolution equals the rate of precipitation. This can take anywhere from 24 to 72 hours. 3.2. Validation Check: To confirm equilibrium, take small, filtered aliquots of the supernatant at different time points (e.g., 24h, 48h, and 72h). Analyze their concentrations. Equilibrium is confirmed when the concentration no longer increases between time points (e.g., the 48h and 72h values are statistically identical).

Step 4: Sample Collection and Processing 4.1. Once equilibrium is confirmed, stop the agitation and allow the excess solid to settle for at least 2 hours at the controlled temperature. 4.2. Carefully withdraw an aliquot of the clear supernatant using a syringe. 4.3. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

Step 5: Analysis 5.1. Prepare a standard calibration curve for the compound using a validated analytical method, typically HPLC-UV. 5.2. Accurately dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the linear range of the calibration curve. 5.3. Analyze the diluted sample by HPLC and determine its concentration by interpolating from the calibration curve.

Step 6: Calculation 6.1. Back-calculate the concentration of the original, undiluted saturated solution, accounting for all dilution factors. 6.2. Express the final solubility in appropriate units, such as mg/mL or mol/L.

The following diagram outlines this robust experimental workflow.

Start Start: Pure Compound & Solvents Prep 1. Add excess solid to solvent in vials Start->Prep Equilibrate 2. Agitate at constant temperature (24-72h) Prep->Equilibrate Validate 3. Validation: Sample at 24, 48, 72h. Concentration stable? Equilibrate->Validate Validate->Equilibrate No, continue agitation Settle 4. Settle solids post-equilibrium Validate->Settle Yes Sample 5. Withdraw & filter supernatant (0.22 µm syringe filter) Settle->Sample Analyze 6. Analyze concentration (e.g., by HPLC-UV) Sample->Analyze Calculate 7. Calculate solubility (mg/mL or mol/L) Analyze->Calculate End End: Thermodynamic Solubility Value Calculate->End

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion for the Practicing Scientist

The solubility of an N-substituted piperazinone is not a fixed property but a tunable characteristic governed by the interplay between the substituent, the piperazinone core, and the chosen solvent. A predictive understanding based on physicochemical principles is essential for efficient lead optimization, allowing chemists to modify structures to achieve desired solubility profiles for specific applications.[3][4] However, this theoretical understanding must be grounded in empirical data. The use of a robust, self-validating experimental protocol, such as the isothermal shake-flask method, is non-negotiable for generating reliable data that can confidently guide critical decisions in process chemistry and pharmaceutical formulation. By integrating theory with rigorous experimental practice, researchers can effectively harness the potential of the N-substituted piperazinone scaffold.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. (2005). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistryOpen. Retrieved February 13, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved February 13, 2026, from [Link]

  • Piperazin-2-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Representative piperazine and piperazine-2-one pharmaceuticals and natural products. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2020). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. Retrieved February 13, 2026, from [Link]

  • Experiment 2 # Solubility. (n.d.). Bellevue College. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (n.d.). Zaporizhzhia State Medical University. Retrieved February 13, 2026, from [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. Retrieved February 13, 2026, from [Link]

  • 1-Acetylpiperazine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). PubMed. Retrieved February 13, 2026, from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved February 13, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2014). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclization of N-(1-phenylethyl)ethylenediamine Derivatives

Status: Operational Role: Senior Application Scientist Ticket: Optimization of Imidazoline Formation & Yield Improvement Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Mechanistic Insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket: Optimization of Imidazoline Formation & Yield Improvement Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Mechanistic Insight

The Core Challenge: The cyclization of N-(1-phenylethyl)ethylenediamine to form chiral imidazolines is kinetically sensitive. Unlike simple ethylenediamine, the bulky 1-phenylethyl group adjacent to the secondary amine creates significant steric hindrance.

If you are experiencing low yields, it is likely due to one of two mechanistic bottlenecks:

  • The "Amide Trap" (Thermal/Acid Route): The reaction proceeds rapidly to the mono-amide intermediate but fails to undergo the final dehydrative ring closure due to the steric bulk of the chiral auxiliary preventing the secondary amine from attacking the carbonyl carbon.

  • Oxidative Stall (Aldehyde Route): In oxidative protocols (e.g., using NBS or Iodine), the formation of the aminal intermediate occurs, but the subsequent oxidation to the imidazoline is incomplete or leads to over-oxidation products.

Critical Reaction Optimization (The "Why" & "How")

We categorize optimization strategies into two primary synthetic pathways. Choose the module that matches your current precursor.

Module A: Condensation with Carboxylic Acids (Thermal/Dehydrative)

Standard Protocol: Refluxing diamine + Acid (R-COOH) in Toluene/Xylene.

ParameterOptimization LogicActionable Recommendation
Thermodynamics This reaction is an equilibrium (

). Water is a byproduct. If water remains, hydrolysis of the imidazoline back to the amide is favored.
Mandatory: Use a Dean-Stark trap or activated 4Å molecular sieves. For high-boiling acids, use vacuum (15–20 mmHg) at 160°C–200°C to drive the equilibrium [1].
Sterics The N-(1-phenylethyl) group hinders the nucleophilic attack of the secondary amine required for ring closure.Catalysis: Add a Lewis Acid catalyst such as Ti(OiPr)₄ (5 mol%) or ZnCl₂ . These activate the amide carbonyl, lowering the activation energy for the intramolecular attack [2].
Stoichiometry Excess acid promotes salt formation, deactivating the amine nucleophiles.Use exact 1:1 stoichiometry . If using the acid chloride, add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl, preventing protonation of the secondary amine.
Module B: Condensation with Aldehydes (Oxidative)

Standard Protocol: Diamine + Aldehyde + Oxidant (NBS/Iodine/TBHP).[1] Recommendation: This is the preferred route for N-(1-phenylethyl)ethylenediamine derivatives as it proceeds under milder conditions, preserving the chiral center integrity [3].

ParameterOptimization LogicActionable Recommendation
Oxidant Choice NBS (N-Bromosuccinimide) is highly effective but can cause side-bromination on electron-rich aromatics.Primary Choice: Iodine (1.25 eq) / K₂CO₃ (3 eq) in t-Butanol at 70°C. This system is mild and chemoselective [4].[2]
Solvent Effect Protic solvents can interfere with the aminal intermediate stability.Switch to t-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) .[2] These aprotic solvents stabilize the aminal intermediate prior to oxidation [3].
Temperature High heat (>80°C) promotes racemization of the benzylic chiral center.Maintain reaction temperature < 50°C if using NBS. The Iodine method tolerates up to 70°C without significant racemization.
Visualizing the Bottleneck

The following diagram illustrates the competing pathways and the "Amide Trap" specific to your substrate.

ReactionPathways cluster_0 Thermal Bottleneck Start N-(1-phenylethyl) ethylenediamine Amide Intermediate: Mono-Amide (The 'Trap') Start->Amide Fast (Kinetic) Aminal Intermediate: Aminal Start->Aminal Reversible Reagent_Acid + Carboxylic Acid (Thermal Route) Reagent_Acid->Amide Reagent_Ald + Aldehyde (Oxidative Route) Reagent_Ald->Aminal Imidazoline Target: Chiral Imidazoline Amide->Imidazoline Slow (Requires -H2O, High T) Side_Diamide Side Product: Diamide Amide->Side_Diamide Excess Acid Aminal->Imidazoline Oxidation (NBS/I2)

Caption: Fig 1. Mechanistic divergence.[3] The thermal route often stalls at the Mono-Amide due to steric hindrance from the phenylethyl group. The oxidative route bypasses this dehydration step.

Troubleshooting Guide (FAQ)

Q1: I see a strong peak at 1650 cm⁻¹ in IR, but no product in NMR. What happened?

  • Diagnosis: You are stuck at the Mono-Amide intermediate . The ring did not close.

  • Fix:

    • Check water removal (Dean-Stark).

    • Increase temperature to 140°C–160°C (Xylene reflux).

    • Add a dehydrating agent like CaO (Calcium Oxide) to the reaction mixture.

Q2: My yield is <40% and I see a byproduct with doubled molecular weight.

  • Diagnosis: Formation of the Diamide . Both amine groups reacted with the carboxylic acid before cyclization could occur.

  • Fix:

    • Ensure strictly 1:1 stoichiometry .

    • Dilute the reaction (High Dilution Principle) to favor intramolecular cyclization over intermolecular reaction.

Q3: The product is racemized (loss of optical activity).

  • Diagnosis: The benzylic hydrogen on the 1-phenylethyl group is acidic enough to deprotonate under harsh basic conditions or extreme heat.

  • Fix:

    • Switch from the Thermal Acid route to the Oxidative Aldehyde route (Method B).

    • If using Method B, avoid strong bases like NaOH; use K₂CO₃ or NaHCO₃ instead.

Q4: The product is an oil and difficult to crystallize.

  • Diagnosis: Imidazolines are often hygroscopic oils.

  • Fix: Convert the imidazoline to its HCl or Oxalate salt .

    • Protocol: Dissolve crude oil in dry ether. Add 1M HCl in ether dropwise. The salt will precipitate as a white solid, which is easily recrystallized (EtOH/Et2O) to high purity.

Recommended Standard Operating Procedure (SOP)

Protocol: Iodine-Mediated Oxidative Cyclization (High Yield & Stereoretention)

  • Setup: 250 mL Round Bottom Flask, Magnetic Stirrer.

  • Reagents:

    • N-(1-phenylethyl)ethylenediamine (1.0 equiv)

    • Aldehyde (R-CHO) (1.1 equiv)

    • Iodine (I₂) (1.25 equiv)

    • K₂CO₃ (3.0 equiv)

    • Solvent: t-Butanol (0.2 M concentration)

  • Procedure:

    • Step 1: Dissolve diamine and aldehyde in t-Butanol. Stir at Room Temp (RT) for 30 mins (Aminal formation).

    • Step 2: Add K₂CO₃ and Iodine.

    • Step 3: Heat to 70°C for 3–5 hours. Monitor by TLC (Product is more polar than aldehyde but less polar than diamine).

    • Step 4 (Quench): Cool to RT. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess iodine (color changes from dark red to yellow/clear).

  • Workup:

    • Extract with Chloroform or DCM (3x).

    • Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5) or Salt Formation (see FAQ Q4).

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield CheckMethod Which Method? Start->CheckMethod AcidRoute Carboxylic Acid (Thermal) CheckMethod->AcidRoute AldRoute Aldehyde (Oxidative) CheckMethod->AldRoute CheckWater Is Water Removed? AcidRoute->CheckWater Trap Install Dean-Stark or 4Å Sieves CheckWater->Trap No CheckTemp Temperature? CheckWater->CheckTemp Yes BoostTemp Increase to >140°C (Xylene/Mesobromobenzene) CheckTemp->BoostTemp <120°C Catalyst Add Lewis Acid (Ti(OiPr)4 or ZnCl2) CheckTemp->Catalyst >140°C CheckOxidant Oxidant Used? AldRoute->CheckOxidant NBS_Issue NBS Side Reactions? CheckOxidant->NBS_Issue NBS CheckSolvent Solvent? CheckOxidant->CheckSolvent Iodine SwitchIodine Switch to I2 / K2CO3 (Milder Conditions) NBS_Issue->SwitchIodine SwitchSolvent Use t-Butanol or DCM (Avoid Ethanol/Methanol) CheckSolvent->SwitchSolvent Protic (MeOH)

Caption: Fig 2. Decision tree for diagnosing yield failures based on synthetic pathway.

References
  • Butler, J. L., et al. (2020). "Reaction of diamines with carboxylic acids to form imidazole."[3][4] Chemistry Stack Exchange. Available at: [Link]

  • Sayama, S. (2006).[1] "Mild and Efficient One-Pot Synthesis of 2-Imidazolines from Aldehydes." Synlett, 2006(10), 1479-1484. (Cited via Organic Chemistry Portal). Available at: [Link]

  • Fujioka, H., et al. (2007). "One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates." Tetrahedron Letters, 48(18), 3247-3250.
  • Ishihara, M., & Togo, H. (2006).[1] "Direct Oxidative Conversion of Aldehydes and 1,2-Diamines into 2-Imidazolines using Iodine and Potassium Carbonate." Synlett, 2006(02), 227-230.[1] Available at: [Link]

  • Vertex AI Search. (2025). "Process for the manufacture of imidazolines." Google Patents (EP0002943A1).

Sources

Optimization

Technical Support Center: Stereochemical Integrity of the 1-Phenylethyl Group

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for maintaining the stereochemical integrity of the 1-phenylethyl group during synthetic operations. The 1-phenylethylami...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for maintaining the stereochemical integrity of the 1-phenylethyl group during synthetic operations. The 1-phenylethylamine (PEA) moiety is a cornerstone chiral auxiliary in modern asymmetric synthesis, valued for its reliability, cost-effectiveness, and the high diastereoselectivities it can induce.[1][2][3] However, the very electronic features that make it effective—the benzylic stereocenter—also render it susceptible to racemization under common reaction conditions.

This guide is designed to provide researchers, medicinal chemists, and process development scientists with a practical, in-depth understanding of the causes of racemization and robust strategies to prevent it. We will move beyond simple procedural lists to explain the mechanistic underpinnings of stereochemical lability, empowering you to troubleshoot existing protocols and design new, stereochemically robust synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific experimental observations and provides direct, actionable advice.

Question 1: My chiral HPLC analysis shows a significant loss of enantiomeric excess (ee) after I deprotected my N-acyl product by heating with aqueous HCl. What happened and what is a safer alternative?

Answer: This is a classic case of acid-catalyzed racemization. The stereocenter of the 1-phenylethyl group is highly susceptible to epimerization under strong acidic conditions, especially with heat.

The Underlying Mechanism: The acidic conditions facilitate the formation of a planar, achiral benzylic carbocation. The proton on the chiral carbon is benzylic, meaning it is adjacent to the phenyl ring. Under strong acid and heat, the C-N bond can cleave, or the local environment can promote transient C-H bond lability, leading to a stabilized, planar carbocation intermediate. Subsequent attack by a nucleophile (like water) or re-protonation can occur from either face of this planar intermediate with roughly equal probability, leading to a racemic or near-racemic mixture.[4]

Recommended Solution: Mild Reductive Cleavage The most reliable method to remove the 1-phenylethyl auxiliary without compromising the stereocenter of your main product is catalytic hydrogenolysis.[5] This method is exceptionally mild and avoids the formation of charged, planar intermediates.

  • See Protocol 1: Mild Cleavage of N-(1-Phenylethyl) Amides via Catalytic Hydrogenolysis.

Question 2: I'm attempting to form a lithium enolate from my N-propionyl-(S)-1-phenylethylamide using LDA at -78 °C. However, I'm still observing partial racemization of the auxiliary. Why is this happening at such a low temperature and how can I improve my protocol?

Answer: While performing the reaction at -78 °C is the correct first step, racemization in this context is often due to issues with base addition, reaction time, or the subsequent electrophile quench. The benzylic proton on the auxiliary is acidic enough to be slowly abstracted even by amide bases like LDA, especially if localized excess of base or prolonged reaction times are involved.

Causality and Optimization:

  • Proton Competition: The base is intended to deprotonate the α-carbon of the propionyl group. However, the benzylic proton of the auxiliary is also acidic. A competition is established, and while enolate formation is kinetically faster, the benzylic deprotonation can still occur, leading to a planar anionic intermediate that racemizes upon workup.

  • Slow Base Addition: Ensure the LDA solution is added very slowly (dropwise) to a well-stirred solution of your substrate at -78 °C. This prevents any localized temperature spikes or high concentrations of base that could favor deprotonation at the benzylic position.

  • Minimize Enolate Formation Time: Do not let the enolate stir for an extended period before adding your electrophile. A typical time is 30-60 minutes. The longer the enolate is present, the more opportunity there is for the competing benzylic deprotonation to occur.

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl, not a strong acid, to neutralize the base without creating conditions for acid-catalyzed racemization during workup.

Table 1: Comparison of Common Bases for Enolate Formation and Racemization Risk

BaseTypical Temp.Racemization Risk (for 1-PEA)Comments
LDA (Lithium diisopropylamide)-78 °CLowGold standard for kinetic enolate formation. Risk increases with temperature.
LiHMDS (Lithium Hexamethyldisilazide)-78 °CLowSimilar to LDA, bulkier, may offer different selectivity.
NaHMDS / KHMDS -78 °C to 0 °CModerateMore reactive than LiHMDS; higher risk of side reactions and racemization.
KOtBu (Potassium tert-butoxide)0 °C to RTVery HighStrong, sterically hindered base known to cause racemization of benzylic stereocenters.[6] Not recommended for this purpose.
NaH (Sodium Hydride)0 °C to RTHighHeterogeneous reaction can be difficult to control; often requires higher temperatures, increasing risk.

Question 3: I am coupling a protected amino acid to (R)-1-phenylethylamine using EDC as a coupling agent and my product has a low diastereomeric excess (de). Where is the stereochemical information being lost?

Answer: The loss of stereochemical integrity is likely occurring at the stereocenter of your protected amino acid, not the 1-phenylethylamine, although the principle is related. Standard carbodiimide coupling agents like EDC (or DCC) can promote the formation of a 5(4H)-oxazolone intermediate from the N-protected amino acid. The α-proton of this oxazolone is highly acidic and rapidly epimerizes in the presence of even a mild base (like the amine component), leading to a racemic amino acid which then couples to your chiral amine, resulting in a ~1:1 mixture of diastereomers.[7]

Solution: Additive Suppression of Racemization To prevent oxazolone formation, the activated carboxylic acid must be trapped by an additive to form a less reactive, but still effective, activated ester intermediate that is resistant to racemization.

  • Recommended Additives: Add 1.1 equivalents of an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture before adding the EDC.[7][8] HOAt (1-Hydroxy-7-azabenzotriazole) is also highly effective.[7] These additives react with the initial O-acylisourea intermediate faster than it can cyclize to the oxazolone.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is the fundamental mechanism of racemization for the 1-phenylethyl group?

Answer: Racemization is the process of converting a single enantiomer into an equal mixture of both enantiomers. For the 1-phenylethyl group, this occurs because the stereogenic center is also a benzylic carbon. The proton on this carbon is labile and its removal or the cleavage of a group attached to this carbon leads to a planar, achiral intermediate. This intermediate can then be attacked from either face, destroying the original stereochemical information. There are two primary pathways:

  • Base-Catalyzed Racemization: A base removes the benzylic proton, creating a resonance-stabilized planar carbanion (or imine anion). Re-protonation from either face of this achiral intermediate results in a racemic mixture.[9]

  • Acid-Catalyzed Racemization: A strong acid or Lewis acid facilitates the departure of the amino group (or a derivative), forming a resonance-stabilized planar benzylic carbocation. Nucleophilic attack on this achiral intermediate from either face yields the racemic product.[4]

G Mechanisms of 1-Phenylethyl Group Racemization enantiomer (S)-1-Phenylethyl Derivative base_intermediate Planar Carbanion (Achiral Intermediate) enantiomer->base_intermediate + Base - H⁺ acid_intermediate Planar Carbocation (Achiral Intermediate) enantiomer->acid_intermediate + Acid - LG⁻ racemate Racemic Mixture ((S)- and (R)-) base_intermediate->racemate + H⁺ (Attack from either face) acid_intermediate->racemate + Nu⁻ (Attack from either face) G Decision Workflow for Auxiliary Cleavage start Start: Need to cleave N-(1-phenylethyl) group check_reducible Does the molecule contain other reducible groups? (alkenes, alkynes, NO₂, etc.) start->check_reducible hydrogenolysis Use Catalytic Hydrogenolysis (Pd/C, H₂, MeOH/EtOAc) This is the mildest and preferred method. check_reducible->hydrogenolysis No check_oxidizable Is the molecule sensitive to oxidation? check_reducible->check_oxidizable Yes oxidative Consider Oxidative Cleavage (e.g., CAN, DDQ) Requires careful screening hydrolysis Use Mild Hydrolysis (e.g., aq. acid at 0°C to RT) High risk of racemization Monitor carefully! check_oxidizable->oxidative No check_oxidizable->hydrolysis Yes

Caption: Decision workflow for auxiliary cleavage.

Question 3: How can I reliably determine the enantiomeric excess (ee) of my product after synthesis?

Answer: The most common and reliable methods are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The ratio of the peak areas in the resulting chromatogram gives a precise measurement of the ee.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable compounds. The principle is the same as HPLC, but a gaseous mobile phase is used.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent or a chiral solvating agent to the NMR sample can cause the signals for the two enantiomers to appear at different chemical shifts, allowing for integration and ee determination. This is often less accurate than chromatography.

Section 3: Key Experimental Protocols

Protocol 1: Mild Cleavage of N-(1-Phenylethyl) Amides via Catalytic Hydrogenolysis

This protocol describes a general procedure for the removal of the 1-phenylethyl chiral auxiliary under mild, neutral conditions that minimize the risk of racemization to both the product and any other stereocenters.

Materials:

  • N-(1-Phenylethyl) amide substrate

  • Palladium on carbon (10 wt% Pd/C, 5-10 mol% Pd relative to substrate)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(1-phenylethyl) amide substrate (1.0 eq) in a suitable solvent (MeOH or EtOAc) to a concentration of approximately 0.1 M.

  • Inerting: Carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq) to the flask. Caution: Pd/C can be pyrophoric. Add it under a stream of nitrogen or argon.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure an atmosphere of hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar).

  • Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization to yield the desired deprotected amide. The by-product, ethylbenzene, is volatile and often removed during concentration.

Protocol 2: General Procedure for Assessing Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of your final product or to check for racemization of the 1-phenylethylamine starting material.

Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are a good starting point for a wide range of compounds.

  • Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of hexane (or heptane) and isopropanol (IPA). Start with a 90:10 Hexane:IPA mixture and screen different ratios (e.g., 95:5, 80:20). Small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape.

  • Sample Preparation: Prepare a stock solution of your racemic standard (if available) at ~1 mg/mL in the mobile phase. Prepare a solution of your synthesized sample at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm that the column provides baseline separation.

    • Inject your synthesized sample under the same conditions.

    • Integrate the areas of the two enantiomer peaks.

  • Calculation: Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 4: References
  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

  • Grodner, J., & Kiegiel, J. (1977). Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives. U.S. Patent No. 4,038,286.

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Piperazinone Ring Closure

Welcome to the technical support center for the synthesis of piperazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with piperazinone ring clos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperazinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with piperazinone ring closure reactions, particularly through the intramolecular cyclization of N-substituted amino acid derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges and optimize the outcomes of your experiments.

The Critical Role of Temperature in Piperazinone Synthesis

The formation of the piperazinone ring via intramolecular cyclization is a finely balanced process. The reaction temperature is arguably the most critical parameter to control, as it directly influences reaction kinetics, product yield, and the impurity profile. An optimal temperature ensures that the rate of the desired intramolecular cyclization significantly surpasses the rates of competing side reactions.

The fundamental principle at play is the Arrhenius equation, which describes the relationship between the rate constant of a reaction, the activation energy, and temperature.[1] Essentially, for molecules to react, they must collide with sufficient kinetic energy to overcome the activation energy barrier.[1] Increasing the temperature provides more molecules with this necessary energy, thus accelerating the reaction. However, this acceleration applies to all potential reaction pathways, including those leading to undesirable byproducts. The key to optimization is to find the "sweet spot" where the desired cyclization proceeds efficiently while minimizing the formation of impurities.

Troubleshooting Guide: Common Issues in Piperazinone Ring Closure

This section addresses specific problems you might encounter during the piperazinone synthesis and provides actionable solutions.

Q1: My reaction is very slow, and I have a low yield of the desired piperazinone. What should I do?

Possible Cause 1: Insufficient Thermal Energy

The most common reason for a sluggish reaction is that the temperature is too low to provide the necessary activation energy for the intramolecular cyclization.

  • Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress closely using an appropriate analytical technique such as TLC, LC-MS, or NMR. It is advisable to run small-scale parallel experiments at different temperatures to efficiently identify the optimal range. Many cyclizations require elevated temperatures, sometimes up to 135°C or higher, to proceed efficiently.[2]

Possible Cause 2: Inappropriate Solvent

The choice of solvent can significantly impact the reaction rate. A solvent with a boiling point that is too low will limit the maximum achievable reaction temperature.

  • Solution: Switch to a higher-boiling point solvent that is compatible with your starting materials and reagents. Common high-boiling point solvents for these types of reactions include toluene, xylene, DMF, and DMSO.

Q2: My reaction gives a complex mixture of products with a low yield of the desired piperazinone. How can I improve the selectivity?

Possible Cause 1: Temperature is Too High

Excessive heat can promote side reactions, such as polymerization, decomposition of the starting material or product, or the formation of dimers. Thermal degradation of piperazine-like structures is a known issue at very high temperatures (e.g., above 150°C).[3][4]

  • Solution: Systematically decrease the reaction temperature. Even a small reduction in temperature can sometimes dramatically favor the desired intramolecular pathway over intermolecular side reactions. Consider running the reaction under high dilution conditions, which can also favor intramolecular processes.[5]

Possible Cause 2: Presence of Intermolecular Side Reactions

At high concentrations, the reactive ends of two different molecules can react with each other (intermolecularly) to form dimers or polymers, rather than the desired intramolecular cyclization.

  • Solution: Perform the reaction at a lower concentration (high dilution). This reduces the probability of intermolecular collisions and favors the intramolecular ring-closing reaction. A slow addition of the starting material to the heated reaction mixture can also help maintain a low effective concentration.

Frequently Asked Questions (FAQs)

Q: What is a typical starting temperature range for optimizing a piperazinone ring closure?

A: A good starting point for optimization is often in the range of 80-120°C. However, the optimal temperature is highly dependent on the specific substrate, solvent, and any catalysts used. Some reactions may require temperatures as high as 150-200°C, particularly in solvent-free conditions or with less reactive substrates.[6]

Q: How does the structure of my starting material affect the optimal reaction temperature?

A: The steric and electronic properties of the substituents on your starting material can have a significant impact.

  • Steric Hindrance: Bulky substituents near the reacting centers can slow down the cyclization, potentially requiring higher temperatures to overcome the steric barrier.

  • Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the amine and the electrophilicity of the carbonyl group, which may alter the activation energy of the cyclization. The specific effects can be complex and may require empirical optimization.[7]

Q: Can I use microwave irradiation for this reaction?

A: Yes, microwave-assisted synthesis can be a very effective technique for intramolecular cyclizations, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[2] The rapid and uniform heating provided by microwaves can efficiently promote the desired cyclization.

Q: What are some common byproducts I should look for, and how can I identify them?

A: Common byproducts can include unreacted starting material, dimers or oligomers from intermolecular reactions, and degradation products.

  • Characterization:

    • NMR Spectroscopy: Look for the disappearance of starting material signals (e.g., the primary amine protons) and the appearance of new signals corresponding to the piperazinone ring. Dimeric or polymeric materials may present as complex, broad signals in the baseline. The presence of multiple sets of signals for the piperazine core in the 1H NMR can indicate the formation of different conformers or diastereomers.[8]

    • Mass Spectrometry (MS): This is an excellent tool for identifying the molecular weights of your product and any byproducts. Look for masses corresponding to your desired product, as well as masses that are multiples of your starting material (indicating dimers or trimers).

    • Infrared (IR) Spectroscopy: The formation of the lactam can be monitored by the appearance of a characteristic amide carbonyl stretch, typically in the range of 1650-1680 cm⁻¹.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization Study

This protocol outlines a "one-factor-at-a-time" (OFAT) approach to optimizing the reaction temperature.

Objective: To determine the optimal temperature for the piperazinone ring closure that maximizes yield and minimizes byproduct formation.

Methodology:

  • Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction vessel should be equipped with a stirrer and a condenser and placed in a heating block or oil bath that allows for precise temperature control.

  • Temperature Gradient: Assign a different temperature to each reaction. A good starting range could be 80°C, 100°C, 120°C, and 140°C.

  • Reaction Monitoring: At regular time intervals (e.g., every hour), take a small aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by a suitable method (e.g., LC-MS or crude NMR) to determine the ratio of starting material, desired product, and any major byproducts.

  • Data Evaluation: Plot the yield of the desired product and the level of key impurities against temperature at a fixed reaction time. The optimal temperature will be the one that gives the highest yield of the piperazinone with the lowest level of impurities.

Data Presentation

Table 1: Example Data from a Temperature Optimization Study

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Piperazinone (%)Key Impurity (%)
8043530<1
100475702
120498925
1404>998512 (degradation)

The data in this table is illustrative and will vary depending on the specific reaction.

Visualizing the Process

Diagram 1: Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Complex Mixture TempTooLow Temperature Too Low? Problem->TempTooLow Slow Reaction TempTooHigh Temperature Too High? Problem->TempTooHigh Byproducts/ Degradation Concentration Concentration Too High? Problem->Concentration Polymerization/ Dimers IncreaseTemp Increase Temperature TempTooLow->IncreaseTemp Yes DecreaseTemp Decrease Temperature TempTooHigh->DecreaseTemp Yes Dilute Decrease Concentration (High Dilution) Concentration->Dilute Yes

Caption: A logical workflow for troubleshooting common issues in piperazinone synthesis.

Diagram 2: Temperature Effect on Reaction Rates

Temperature_Effect cluster_input Input cluster_pathways Reaction Pathways cluster_conditions Temperature Conditions Start Starting Material Desired Desired Piperazinone Start->Desired k_desired Side Side Products (Dimers, Degradation) Start->Side k_side LowTemp Low Temperature LowTemp->Desired Slow LowTemp->Side Very Slow OptimalTemp Optimal Temperature OptimalTemp->Desired Fast OptimalTemp->Side Slow HighTemp High Temperature HighTemp->Desired Very Fast HighTemp->Side Fast

Caption: The influence of temperature on the rates of desired vs. side reactions.

References

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Cyclization reaction help. somehow this goes to that but I don't know how the cyclization works. It's supposed to be intramolecular I think. The bottom one is 5-ethyl-2-methyl pyridine. Reddit. [Link]

  • Substituent effects on intramolecular Schmidt reactions: a theoretical study on the formation of bridged lactams. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Cyclization Reactions and Reactions of Cyclic Systems. ResearchGate. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. [Link]

  • Intramolecular reaction. Wikipedia. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

  • Bergman Cyclization. Organic Chemistry Portal. [Link]

  • Piperazine. NIST WebBook. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ACS Publications. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. [Link]

  • Synthesis, thermal behavior, and dehydrogenation kinetics study of lithiated ethylenediamine. National Center for Biotechnology Information. [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. ACS Publications. [Link]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. National Center for Biotechnology Information. [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. DOI.org (Crossref). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • 8.5: The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Resolution of 1-(1-Phenylethyl)piperazin-2-one Diastereomers

Executive Summary This guide provides a technical comparison of the 1H NMR spectral signatures used to differentiate diastereomers of 3-substituted-1-(1-phenylethyl)piperazin-2-ones . The 1-(1-phenylethyl) group is a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the 1H NMR spectral signatures used to differentiate diastereomers of 3-substituted-1-(1-phenylethyl)piperazin-2-ones .

The 1-(1-phenylethyl) group is a classic chiral auxiliary used to induce stereoselectivity at the C3 position of the piperazinone ring. The primary challenge in synthesis is distinguishing and quantifying the resulting diastereomers: the (S,S)/(R,R)-like (cis/syn) isomer versus the (S,R)/(R,S)-like (trans/anti) isomer.

While Chiral HPLC is the gold standard for purification, 1H NMR offers a superior, rapid "in-process" alternative for structural assignment without the need for extensive method development. This guide compares the spectral performance of NMR against alternatives and details the specific shielding mechanisms that allow for immediate configuration assignment.

Part 1: Mechanistic Insight & Causality[1]

To interpret the NMR of these diastereomers, one must understand the Anisotropic Shielding Cone of the phenylethyl aromatic ring.

The Conformational Lock

In the 1-(1-phenylethyl)piperazin-2-one scaffold, the bulky phenylethyl group at N1 adopts a preferred conformation to minimize steric strain with the adjacent carbonyl (C2) and the C6 methylene.

  • The Phenyl Rotator: The phenyl ring is not static, but in specific diastereomers, it preferentially populates a rotamer where the aromatic face hovers over the piperazinone ring.

  • The Shielding Effect: Protons located within the "cone" of the aromatic ring current (above or below the plane) experience an opposing magnetic field, resulting in significant upfield shifts (lower ppm) .

  • C3-H Sensitivity: The proton at the chiral C3 position is the primary sensor. In the cis-diastereomer, the C3 substituent and the phenylethyl group are on the same face, often forcing the C3-proton into the shielding cone (or away from it, depending on the specific substituent bulk).

Part 2: Comparative Analysis (Isomer A vs. Isomer B)

The following comparison assumes a synthesis starting from (S)-1-phenylethylamine , yielding two diastereomers at the C3 position: (S,S) and (S,R) .

Table 1: Spectral Signature Comparison[1]
FeatureIsomer A (Typically Anti/Trans) Isomer B (Typically Syn/Cis) Mechanistic Cause
Auxiliary Methyl (

-CH3)

1.50 - 1.55 ppm
(Doublet)

1.35 - 1.45 ppm
(Doublet)
Diagnostic: The syn relationship often places this methyl group closer to the ring current of the C3-substituent (if aromatic) or anisotropic cone of the carbonyl.
C3-H Methine

3.50 - 3.80 ppm

3.10 - 3.40 ppm
(Upfield Shift)
Shielding: In the syn isomer, the C3-H is often shielded by the N1-phenyl ring due to steric crowding forcing a "folded" conformation.
C3-H Coupling (

)
Large

(~10-12 Hz)
Small

(~2-5 Hz)
Conformation: The anti isomer typically allows the bulky C3-substituent to adopt a pseudo-equatorial position (C3-H axial), maximizing stability.
N1-CH (Benzylic)

5.80 - 6.00 ppm
(Quartet)

5.60 - 5.75 ppm
(Quartet)
Slight variation due to the magnetic environment of the piperazinone ring face.

> Note: Exact chemical shifts depend on the solvent (CDCl3 vs DMSO-d6) and the specific nature of the C3 substituent (alkyl vs aryl).

Performance Comparison: NMR vs. Alternatives
MethodologySpeedStructural InsightCost/SampleLimitation
1H NMR (Recommended) < 10 minHigh (Relative Config)LowRequires >5% diastereomeric excess (de) for clear integration.
Chiral HPLC > 30 minLow (Retention time only)High (Columns)Requires reference standards; does not provide absolute configuration without X-ray correlation.
X-Ray Crystallography Days/WeeksAbsolute Very HighRequires a single crystal (difficult for oils/amorphous solids).[1]

Part 3: Experimental Protocol

Protocol 1: Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra capable of resolving


 ppm.
  • Solvent Selection: Use CDCl3 (Chloroform-d) as the primary solvent.

    • Reasoning: It minimizes hydrogen bonding disruption compared to DMSO, preserving the intramolecular shielding conformations.

    • Alternative: If peaks overlap, switch to C6D6 (Benzene-d6). The "Benzene Effect" often shifts the piperazine ring protons significantly, unmasking hidden multiplets.

  • Concentration: Prepare a solution of 10–15 mg of crude mixture in 0.6 mL solvent.

    • Warning: Over-concentration can cause aggregation, broadening the critical doublet signals.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to > 5 seconds . The benzylic protons have long T1 relaxation times; insufficient delay will skew integration ratios (de calculation).

    • Scans: Minimum 64 scans.

Protocol 2: NOESY Confirmation (The Self-Validating Step)

Objective: Confirm the spatial proximity of the Phenyl ring to the C3-H.

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500 ms.

  • Analysis: Look for a cross-peak between the N1-Phenylethyl Ortho-Protons (

    
    7.2 ppm) and the C3-H  (
    
    
    
    3.5 ppm).
    • Strong Cross-Peak: Indicates the Phenyl ring and C3-H are on the same face (spatially close).

    • Weak/No Cross-Peak: Indicates they are on opposite faces.[1]

Part 4: Visualization & Logic Flows[1]

Diagram 1: NMR Decision Tree for Configuration Assignment

This decision tree guides the researcher from the raw spectrum to the assigned diastereomer.

NMR_Decision_Tree Start Crude 1H NMR Spectrum (CDCl3) Check_Methyl Analyze Phenylethyl CH3 Doublet (1.3 - 1.6 ppm) Start->Check_Methyl Split Are there two distinct doublets? Check_Methyl->Split Yes_Split Calculate Integration Ratio (Determines % de) Split->Yes_Split Yes No_Split Check C3-H Region (3.0 - 4.0 ppm) Split->No_Split No (Overlap) Compare_Shift Compare Chemical Shift (δ) Yes_Split->Compare_Shift No_Split->Compare_Shift Upfield Upfield Shift (δ < 3.4 ppm) Compare_Shift->Upfield Lower ppm Downfield Downfield Shift (δ > 3.5 ppm) Compare_Shift->Downfield Higher ppm Result_Syn Assignment: Syn/Cis-Isomer (Shielded by Phenyl) Upfield->Result_Syn Result_Anti Assignment: Anti/Trans-Isomer (Deshielded/Anisotropic) Downfield->Result_Anti

Caption: Logical workflow for assigning diastereomeric configuration based on chemical shift perturbations.

Diagram 2: Mechanistic Shielding Map

This diagram illustrates the spatial relationship causing the spectral differences.

Shielding_Mechanism cluster_0 Syn-Isomer (Shielded) cluster_1 Anti-Isomer (Deshielded) Phenyl_A N1-Phenyl Ring C3_H_A C3-Proton Phenyl_A->C3_H_A Overlaps Interaction_A Anisotropic Shielding (Upfield Shift) C3_H_A->Interaction_A Phenyl_B N1-Phenyl Ring C3_H_B C3-Proton Interaction_B No Shielding (Normal Shift) C3_H_B->Interaction_B

Caption: Visualization of the anisotropic shielding effect. In the Syn-isomer, the Phenyl ring current shields the C3-proton.

References

  • Micklefield, J., et al. (1989).[1] Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Gmeiner, P., et al. (2016).[1] Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bennett, S., et al. (2025).[1] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

  • University of Colorado Boulder. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment. Journal of Chemical Education. [Link]

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Comparative

Structural Dynamics of N-Substituted Piperazin-2-ones: A Crystallographic &amp; Conformational Comparative Guide

Topic: X-ray Crystallography Data for N-Substituted Piperazin-2-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The piperazin-2-one (2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for N-Substituted Piperazin-2-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary The piperazin-2-one (2-oxopiperazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a constrained peptidomimetic for β-turns and a core structure in Factor Xa and farnesyltransferase inhibitors. Unlike the thermodynamically stable "chair" conformation of saturated piperazines, the introduction of the C2-carbonyl (lactam) forces a planar constraint that destabilizes the ring, creating a complex conformational landscape.[1]

This guide objectively compares the structural data derived from Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Modeling , providing researchers with the decision-making metrics needed to characterize N-substituted variants accurately.

The Structural Challenge: Lactam Planarity vs. Ring Flexibility

In unsubstituted piperazine, the ring adopts a perfect chair conformation to minimize torsional strain. However, in piperazin-2-ones, the N1—C2—C3—C6 segment is forced toward coplanarity due to the partial double-bond character of the amide (lactam) linkage.

The Conflict:

  • Amide Resonance: Forces atoms N1, C2, O2, and C3 (and usually C6) into a plane.[2]

  • Steric Bulk: N-substitution (at N1 or N4) introduces A(1,[2]3) strain, pushing the ring toward a Twist-Boat or Half-Chair geometry to relieve steric clashes.

Comparative Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points in structural characterization.

G Start N-Substituted Piperazin-2-one Synthesized Solubility Solubility Check (Polar/Non-polar) Start->Solubility DFT In Silico DFT (Gas Phase/Implicit Solvent) Start->DFT Cryst Crystallization (Vapor Diffusion/Slow Evap) Solubility->Cryst Solid NMR Solution NMR (DMSO-d6 / CDCl3) Solubility->NMR Oil/Soluble Xray SC-XRD Data (Frozen Conformer) Cryst->Xray NOE NOE/ROE Data (Time-Averaged Distance) NMR->NOE Energy Energy Minima (Conformational Landscape) DFT->Energy Compare Data Integration & Validation Xray->Compare Precise Bond Lengths NOE->Compare Dynamic Solution State Energy->Compare Theoretical Baseline

Figure 1: Integrated workflow for structural determination of piperazin-2-ones, highlighting the complementary nature of X-ray, NMR, and DFT.

Comparative Analysis: X-ray vs. Alternative Methods[1][2]

When characterizing N-substituted piperazin-2-ones, relying solely on one method can lead to artifacts. The table below compares the utility of X-ray diffraction against its primary alternatives.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (NOESY/ROESY) DFT / Molecular Dynamics
Primary Output Absolute configuration (R/S), precise bond lengths/angles.Time-averaged conformational population.Potential Energy Surface (PES) & transition states.[2]
Ring Conformation Static: Often traps the lowest energy solid-state packer (e.g., Twist-Boat).Dynamic: Rapid interconversion between Half-Chair and Boat.Theoretical: Identifies global minimum (gas phase).[2]
Amide Geometry Defines degree of pyramidalization at N1.Infers planarity via coupling constants (

).[2]
Predicts planarity; sensitive to basis set choice.
Intermolecular Forces Visualizes H-bonding networks (critical for drug binding).Inferred via concentration-dependent shifts.Modeled (often poorly) unless explicit solvent used.[2]
Limitation Crystal packing forces may distort the "biologically relevant" conformer.[1]Cannot resolve rapid equilibrium (fast exchange).Computationally expensive for large N-substituents.

Scientist’s Insight: Use SC-XRD to define the template geometry (bond lengths/angles). Use NMR to validate if this geometry persists in solution or if the ring "relaxes" into a dynamic equilibrium.[1]

Deep Dive: X-ray Data Specifications

For N-substituted piperazin-2-ones, the lactam bond imposes specific geometric constraints. Below are the reference parameters derived from high-quality crystal structures (R-factor < 5%).

Representative Geometric Parameters
ParameterBond/AngleTypical Value (Å / °)Structural Significance
Amide Bond N1 — C2 1.33 – 1.35 Å Significantly shorter than N4-C3 (1.47 Å) due to resonance; indicates partial double bond character.[3]
Carbonyl C2 = O 1.22 – 1.24 Å Standard amide carbonyl length.
Amine Bond N4 — C3 1.46 – 1.48 Å Typical sp3 C-N single bond; flexible region of the ring.[1]
Planarity Sum of Angles @ N1 ~359° - 360° N1 is essentially planar (sp2 hybridized). Significant deviation (<355°) indicates pyramidalization/strain.[1][2]
Ring Pucker Cremer-Pople (

)
0.45 – 0.55 Å Indicates total puckering amplitude.
Ring Pucker Phase Angle (

)
Variable N-substitution dictates the shift between Half-Chair and Twist-Boat .
The Effect of N-Substitution (N1 vs. N4)
  • N1-Substitution (Lactam Nitrogen): Steric bulk here clashes with the C2-carbonyl oxygen. To relieve this

    
     strain, the ring often twists, deviating significantly from planarity.[2]
    
  • N4-Substitution (Amine Nitrogen): This position retains pyramidal geometry (sp3). Bulky groups (e.g., Benzyl, Boc) at N4 prefer the pseudo-equatorial position to minimize 1,3-diaxial interactions, often stabilizing a distorted chair conformation.[2]

Experimental Protocol: Crystallizing Piperazin-2-ones

Piperazin-2-ones are notoriously difficult to crystallize due to their high polarity (lactam) and conformational flexibility.

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: Small quantities (<5 mg) of N-substituted derivatives.[1][2]

  • Solvent Screen: Dissolve compound in a "Good Solvent" (Methanol, DCM, or THF).[2]

  • Precipitant: Use a "Poor Solvent" (Hexane, Diethyl Ether, or Pentane).[2]

  • Setup: Place 10 µL of the dissolved sample in a sitting drop well. Fill the reservoir with 500 µL of the Poor Solvent.

  • Seal & Wait: Seal with optical tape. Allow to equilibrate at 4°C (slows kinetics, promoting order).

  • Observation: Check for birefringence under polarized light after 24-72 hours.

Protocol B: Slow Evaporation with H-Bond Donors

Best for: Compounds that form oils.

  • Co-crystallization: If the N-substituted piperazin-2-one is an oil, add a stoichiometric amount of a strong H-bond donor acid (e.g., Fumaric acid, Oxalic acid).

  • Mechanism: The acid protonates the N4 amine, forming a salt.[1] The ionic lattice energy drives crystallization, while the lactam (N1) engages in H-bonding with the counter-ion.[1]

  • Solvent: Use Ethanol/Water mixtures.[1]

Logic for Structural Assignment[1][4]

When analyzing your data, use this logic flow to assign the correct conformation.

Logic Input X-ray Data (CIF File) Step1 Check N1 Geometry (Sum of Angles) Input->Step1 Planar Sum ≈ 360° (Planar Amide) Step1->Planar Pyramidal Sum < 355° (Pyramidal N1) Step1->Pyramidal Step2 Calculate Cremer-Pople Parameters (Q, theta, phi) Planar->Step2 Pyramidal->Step2 Chair Theta ≈ 0° or 180° (Distorted Chair) Step2->Chair Boat Theta ≈ 90° (Twist-Boat / Half-Chair) Step2->Boat Conclusion1 Standard Lactam Resonance Dominates Chair->Conclusion1 Conclusion2 Steric Strain Dominates Boat->Conclusion2

Figure 2: Decision logic for interpreting puckering parameters in piperazin-2-ones.

References

  • Cremer, D., & Pople, J. A. (1975).[2][4][5] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[2] [1][2]

  • Gomes, M. J. S., et al. (2014).[2] Structural and conformational analysis of N-acylpiperazines. Journal of Molecular Structure, 1065, 1-9.[2] (Provides comparative amide bond data).

  • Imhof, W., et al. (2016).[2] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry, 12, 2478–2489.[2][6]

  • Allen, F. H. (2002).[2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[2]

  • Mickos, L. A., et al. (2016).[2] Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3662-3667.[2]

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